3-(2-Bromophenyl)thiophene
Overview
Description
3-(2-Bromophenyl)thiophene is an organosulfur compound with the molecular formula C10H7BrS It is a derivative of thiophene, where a bromophenyl group is attached to the third position of the thiophene ring
Mechanism of Action
Target of Action
3-(2-Bromophenyl)thiophene is a compound that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the SM coupling reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM coupling reaction. The compound plays a role in the transmetalation mechanisms of the reaction . The downstream effects of these pathways involve the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and the presence of a metal catalyst, can affect the efficacy and stability of the compound . Furthermore, the nature of the organoboron reagents used in the reaction can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
3-(2-Bromophenyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by interfering with the signaling pathways that regulate cell growth . Additionally, it can alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of target proteins . This inhibition can result in the suppression of signaling pathways that promote cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These adverse effects are often dose-dependent and can be attributed to the compound’s interaction with critical metabolic enzymes and pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which introduce hydrophilic groups into the compound, facilitating its excretion from the body . The metabolism of this compound can also affect metabolic flux and metabolite levels, leading to changes in the concentrations of various metabolites involved in energy production and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, its localization to the nucleus can influence gene expression by interacting with nuclear receptors and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)thiophene typically involves the bromination of 2-phenylthiophene. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Types of Reactions:
Substitution Reactions: this compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium(II) acetate, triphenylphosphine, and potassium carbonate in a mixture of water and ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
3-(2-Bromophenyl)thiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmaceuticals: The compound serves as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is utilized in the development of novel materials with unique electronic and optical properties.
Chemical Sensors: Due to its ability to undergo various chemical reactions, it is used in the design of sensors for detecting specific analytes.
Comparison with Similar Compounds
2-Bromothiophene: Similar in structure but with the bromine atom attached to the second position of the thiophene ring.
3-Bromothiophene: Lacks the phenyl group, making it less versatile in certain applications.
2-Phenylthiophene: Lacks the bromine atom, which limits its reactivity in coupling reactions.
Uniqueness: 3-(2-Bromophenyl)thiophene is unique due to the presence of both the bromine atom and the phenyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(2-bromophenyl)thiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIVFWXOCKNDAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311690 | |
Record name | 3-(2-Bromophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20608-83-7 | |
Record name | 3-(2-Bromophenyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20608-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Bromophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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